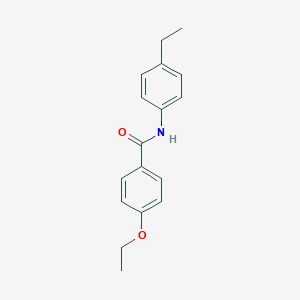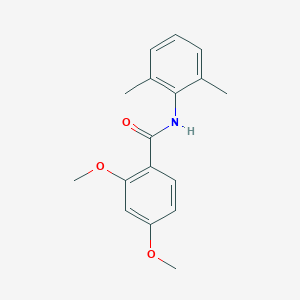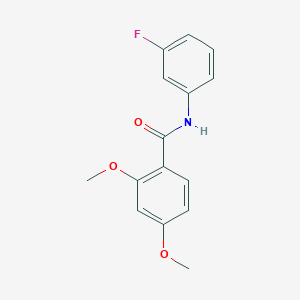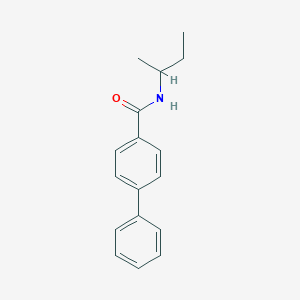
N-(sec-butyl)-4-(2,4-dichlorophenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-4-(2,4-dichlorophenoxy)butanamide, also known as S-(+)-Clofibric Acid, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound is a derivative of the fibric acid class of drugs and has been found to have potential therapeutic applications in the treatment of metabolic disorders, cancer, and other diseases.
Mécanisme D'action
The mechanism of action of N-(sec-butyl)-4-(2,4-dichlorophenoxy)butanamide is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are a class of nuclear receptors that play a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-(2,4-dichlorophenoxy)butanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to regulate lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipogenesis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(sec-butyl)-4-(2,4-dichlorophenoxy)butanamide in lab experiments is its ability to activate PPARs, which are important regulators of lipid metabolism and glucose homeostasis. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(sec-butyl)-4-(2,4-dichlorophenoxy)butanamide. One potential area of research is its use in the treatment of metabolic disorders such as diabetes and obesity. Another area of research is its potential as an anti-cancer agent, particularly in the treatment of breast and prostate cancer. Further studies are also needed to elucidate the mechanism of action of this compound and to determine its potential side effects and toxicity in humans.
Conclusion:
In conclusion, N-(sec-butyl)-4-(2,4-dichlorophenoxy)butanamide is a promising compound with potential therapeutic applications in various fields of research. Its ability to activate PPARs and regulate lipid metabolism and glucose homeostasis make it a valuable tool for studying metabolic disorders and cancer. While its potential toxicity may limit its use in certain experimental settings, further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-4-(2,4-dichlorophenoxy)butanamide can be achieved by reacting 2,4-dichlorophenol with sec-butylbromide in the presence of a base, followed by the addition of butyric anhydride. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
N-(sec-butyl)-4-(2,4-dichlorophenoxy)butanamide has been extensively studied for its potential therapeutic applications in various fields of research. One of the most significant applications of this compound is in the field of cancer research, where it has been found to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
Formule moléculaire |
C14H19Cl2NO2 |
|---|---|
Poids moléculaire |
304.2 g/mol |
Nom IUPAC |
N-butan-2-yl-4-(2,4-dichlorophenoxy)butanamide |
InChI |
InChI=1S/C14H19Cl2NO2/c1-3-10(2)17-14(18)5-4-8-19-13-7-6-11(15)9-12(13)16/h6-7,9-10H,3-5,8H2,1-2H3,(H,17,18) |
Clé InChI |
VKXHPIKSXIBRCK-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CCC(C)NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate](/img/structure/B291732.png)
![Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate](/img/structure/B291733.png)
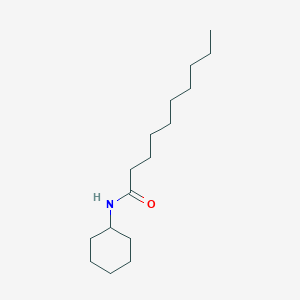
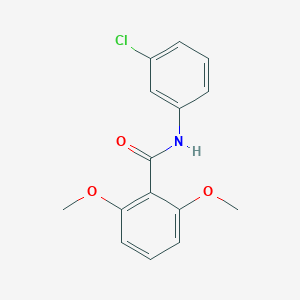
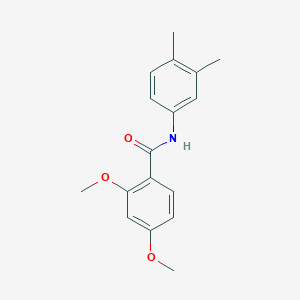
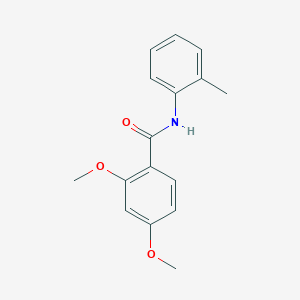
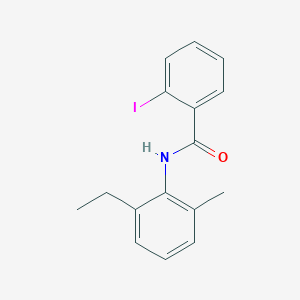
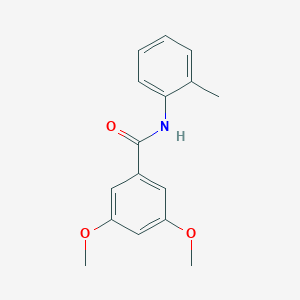

![Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate](/img/structure/B291753.png)
